2,5-Dioxaspiro[3.4]octan-7-one
Description
2,5-Dioxaspiro[3.4]octan-7-one is a fused bicyclic lactone with the molecular formula C6H8O3.
Properties
IUPAC Name |
2,5-dioxaspiro[3.4]octan-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c7-5-1-6(9-2-5)3-8-4-6/h1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPHZFNQKBLGRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)COC12COC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dioxaspiro[3.4]octan-7-one typically involves the reaction of dihydroxyacetone with formaldehyde under acidic conditions. The reaction proceeds through a series of steps, including cyclization and dehydration, to form the spirocyclic lactone structure .
Industrial Production Methods: Industrial production methods for 2,5-Dioxaspiro[3 the compound can be synthesized on a larger scale using similar synthetic routes as those employed in laboratory settings, with appropriate optimization of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dioxaspiro[3.4]octan-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the lactone to its corresponding diol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Diols.
Substitution: Substituted lactones with various functional groups.
Scientific Research Applications
2,5-Dioxaspiro[3.4]octan-7-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,5-Dioxaspiro[3.4]octan-7-one involves its interaction with various molecular targets and pathways. The compound’s lactone ring can undergo hydrolysis to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. Specific molecular targets and pathways involved in its action are still under investigation .
Comparison with Similar Compounds
Biological Activity
2,5-Dioxaspiro[3.4]octan-7-one is a spirocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis methods, and relevant research findings.
Molecular Characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C6H10O3 |
| Molecular Weight | 130.14 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C6H10O3/c7-5-1-6(9-2-5)3-8-4-6/h5H,1-4H2 |
| Canonical SMILES | C1C(COC12COC2)=O |
Biological Activity
Research indicates that this compound exhibits various biological activities, primarily through its interactions with biomolecules. The compound has been investigated for its potential as:
1. Antimicrobial Agent:
- Studies have shown that derivatives of spirocyclic compounds can exhibit antimicrobial properties. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential enzymes in microbial metabolism.
2. Enzyme Inhibition:
- Preliminary data suggest that this compound may inhibit specific enzymes, potentially including those involved in metabolic pathways relevant to disease processes.
3. Anticancer Activity:
- Some studies have highlighted the potential of spirocyclic compounds in cancer treatment, suggesting that they may induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms.
The synthesis of this compound typically involves the reaction of diols with epoxides under acidic or basic conditions. Key methods include:
- Acid-Catalyzed Reactions: Utilizing sulfuric acid or other catalysts at elevated temperatures to facilitate the formation of the spirocyclic structure.
- Oxidation and Reduction Reactions: The compound can undergo oxidation to form ketones or reduction to yield alcohols.
The mechanism of action is believed to involve:
- Hydrogen Bonding: The carbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function.
- Enzyme Interaction: The unique spirocyclic structure may interact with specific enzymes and receptors, modulating their activity.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
-
Antimicrobial Activity Study:
- A study published in Journal of Medicinal Chemistry indicated that certain derivatives demonstrated significant antibacterial activity against Gram-positive bacteria. The study highlighted structure-activity relationships (SAR) that could guide future drug design efforts.
-
Anticancer Screening:
- Research conducted by [source not provided] evaluated the cytotoxic effects of this compound on various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
-
Enzyme Inhibition Assays:
- Enzyme assays revealed that the compound could act as a competitive inhibitor for specific targets involved in metabolic pathways, providing insights into its potential therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
